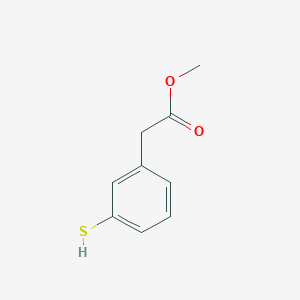
Methyl 2-(3-mercaptophenyl)acetate
Overview
Description
Methyl 2-(3-mercaptophenyl)acetate is an organic compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/molThis compound is used as a reactant in the development of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase. Additionally, it serves as a useful synthetic intermediate for the preparation of novel anti-inflammatory agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-mercaptophenyl)acetate typically involves the esterification of (3-mercaptophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions would be crucial to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-mercaptophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
Methyl 2-(3-mercaptophenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of inhibitors for cytochrome P450 enzymes.
Biology: The compound is studied for its potential in modulating biological pathways involving retinoic acid metabolism.
Medicine: It serves as an intermediate in the synthesis of anti-inflammatory agents.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-mercaptophenyl)acetate involves its interaction with cytochrome P450 enzymes, particularly CYP26A1. This enzyme is responsible for the hydroxylation of retinoic acid in the liver. By inhibiting CYP26A1, the compound can modulate retinoic acid levels, which has implications for various biological processes, including cell differentiation and proliferation.
Comparison with Similar Compounds
Similar Compounds
(3-Mercaptophenyl)acetic acid: The parent acid of Methyl 2-(3-mercaptophenyl)acetate.
Ethyl (3-mercaptophenyl)acetate: An ester analog with an ethyl group instead of a methyl group.
Methyl 2-(4-mercaptophenyl)acetate: A positional isomer with the thiol group at the 4-position.
Uniqueness
This compound is unique due to its specific interaction with cytochrome P450 CYP26A1, making it a valuable tool in the study of retinoic acid metabolism. Its thiol group also provides versatility in chemical reactions, allowing for the synthesis of a wide range of derivatives.
Properties
CAS No. |
133806-71-0 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
methyl 2-(3-sulfanylphenyl)acetate |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)6-7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3 |
InChI Key |
XFBPQJQVVAADEG-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC(=CC=C1)S |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)S |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
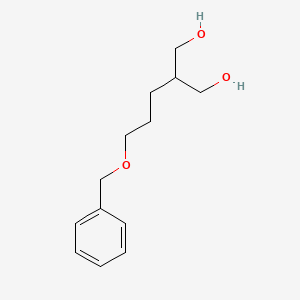


![5-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B3321292.png)
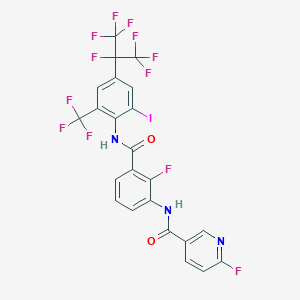
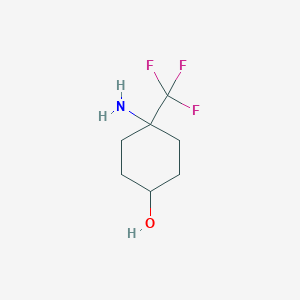
![Ethyl[1-(naphthalen-1-YL)ethyl]amine](/img/structure/B3321334.png)
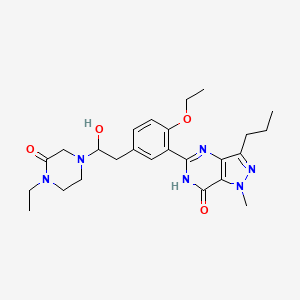
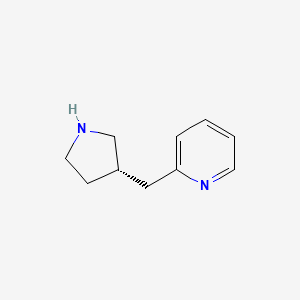
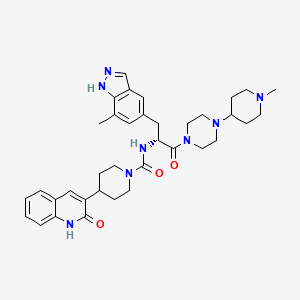
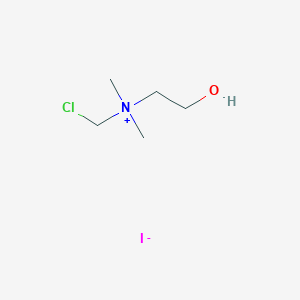
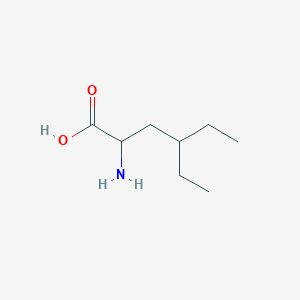
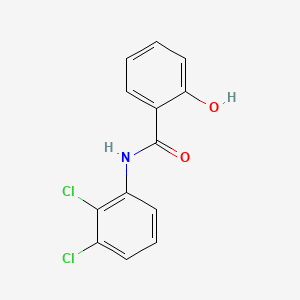
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3321386.png)
